molecular formula C26H22FN7O3 B2859647 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1112306-32-7

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2859647
CAS No.: 1112306-32-7
M. Wt: 499.506
InChI Key: MNZWSIDJLVXSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-a]pyridin-3-one core, substituted with a 2-fluorophenyl-piperazine moiety linked via a ketone-ethyl chain and an 8-position 3-phenyl-1,2,4-oxadiazol-5-yl group. The triazolopyridinone scaffold is pharmacologically significant, as seen in antidepressants like trazodone (), but this derivative distinguishes itself through its fluorinated arylpiperazine and oxadiazole substituents.

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c27-20-10-4-5-11-21(20)31-13-15-32(16-14-31)22(35)17-34-26(36)33-12-6-9-19(24(33)29-34)25-28-23(30-37-25)18-7-2-1-3-8-18/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZWSIDJLVXSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative.

    Tetrahydrofuran Moiety Introduction: The tetrahydrofuran moiety can be attached via a nucleophilic substitution reaction using a tetrahydrofuran derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one) [1,2,4]Triazolo[4,3-a]pyridin-3-one 3-chlorophenyl-piperazine (propyl linker) SARI antidepressant; 5-HT2A antagonist, serotonin reuptake inhibition
M177-0584 (1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one) [1,2,4]Triazolo[4,3-a]pyridin-3-one 3-phenyl-1,2,4-oxadiazole (8-position), pyrrolidinone-phenyl (2-position) Screening compound with unconfirmed therapeutic target; structural similarity to CNS agents
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyridin-3-one Methoxy (8-position) Intermediate in synthesis; no reported bioactivity
AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) [1,2,4]Triazolo[4,3-b]pyridazine Methoxy-triazolopyridazine, piperidyl-phenoxy BET inhibitor; antitumor activity via c-Myc downregulation

Key Structural Differences

Piperazine Substituents :

  • The target compound’s 2-fluorophenyl-piperazine differs from trazodone’s 3-chlorophenyl-piperazine. Fluorine’s electronegativity may reduce metabolic oxidation compared to chlorine, enhancing half-life .
  • M177-0584 uses a phenyl-oxadiazole but lacks the fluorophenyl group, suggesting divergent receptor targets .

Oxadiazole vs.

Linker Chemistry :

  • The ketone-ethyl linker in the target compound contrasts with trazodone’s propyl chain, which may influence conformational flexibility and binding kinetics .

Pharmacological and Binding Insights

  • Serotonin Receptor Affinity : Trazodone’s activity as a SARI is attributed to its 5-HT2A antagonism and serotonin reuptake inhibition. The target compound’s fluorophenyl-piperazine may retain affinity for 5-HT receptors but with altered selectivity due to fluorine’s steric and electronic effects .
  • Enzymatic Stability : The oxadiazole group is resistant to esterase-mediated hydrolysis, suggesting superior metabolic stability compared to trazodone’s chlorophenyl moiety .
  • Computational Docking : Molecular modeling (e.g., AutoDock Vina) predicts that the oxadiazole and fluorophenyl groups enhance hydrophobic interactions with CNS targets, though experimental validation is needed .

Physicochemical Properties

Property Target Compound Trazodone M177-0584
Molecular Weight ~522 g/mol (estimated) 408.3 g/mol ~530 g/mol (estimated)
LogP (Predicted) 3.8 ± 0.5 3.2 4.1 ± 0.3
Solubility (mg/mL) <0.1 (aqueous, predicted) 25 (methanol) <0.05 (predicted)
pKa 7.1 (oxadiazole NH) 6.7 (piperazine NH) 7.5 (pyrrolidinone)

Research Findings and Gaps

  • Synthetic Challenges: The target compound’s synthesis likely requires multi-step protocols involving piperazine alkylation and oxadiazole cyclization, analogous to methods in and .
  • Biological Data Limitations: While trazodone’s mechanism is well-characterized , the target compound lacks in vitro or in vivo data.

Biological Activity

The compound 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features multiple pharmacologically relevant moieties including a piperazine ring, an oxadiazole unit, and a triazolo-pyridine framework. These components contribute to its diverse biological activities.

Key Characteristics

PropertyValue
Molecular FormulaC20H22F N6O3
Molecular Weight395.42 g/mol
LogP2.306
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area43.79 Ų

Antibacterial Activity

Research indicates that derivatives of oxadiazole and piperazine structures exhibit significant antibacterial properties. For instance, compounds containing the oxadiazole ring have been shown to possess activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis (Mtb) .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

The oxadiazole derivatives have demonstrated cytotoxic activity against several cancer cell lines. The mechanism is thought to involve the disruption of cellular processes through enzyme inhibition and induction of apoptosis .

Anti-inflammatory Effects

Some studies suggest that similar compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Enzyme Inhibition

In another investigation, the synthesized compounds were tested for AChE inhibition. Results showed that some derivatives had IC50 values in the low micromolar range, indicating potent inhibitory activity .

Study 3: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased apoptosis markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.